molecular formula C22H28O8 B1247111 stilbostemin H 3'-beta-D-glucopyranoside

stilbostemin H 3'-beta-D-glucopyranoside

Cat. No. B1247111
M. Wt: 420.5 g/mol
InChI Key: IELQQKDOYFODON-QMCAAQAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

stilbostemin H 3'-beta-D-glucopyranoside is a natural product found in Stemona tuberosa with data available.

Scientific Research Applications

Neuroprotective bibenzyl glycosides of Stemona tuberosa roots

A study identified three new bibenzyl glycosides, including stilbostemin H 3'-beta-D-glucopyranoside, from the roots of Stemona tuberosa. These compounds significantly protected human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine-induced neurotoxicity, suggesting a potential application in neuroprotection and the treatment of neurodegenerative diseases (Lee, Sung, & Kim, 2006).

Hepatoprotective Activities

Two new hepatoprotective stilbene glycosides from Acer mono leaves

Research on the leaves of Acer mono led to the isolation of two new stilbene glycosides. These compounds showed significant hepatoprotective activities against H2O2-induced toxicity in primary cultures of rat hepatocytes, highlighting their potential as agents for liver protection (Yang, Sung, & Kim, 2005).

Antioxidant and Anti-Glucosidase Effects

Antioxidant activity and inhibition of alpha-glucosidase by trans-resveratrol, piceid, and a novel trans-stilbene from the roots of Israeli Rumex bucephalophorus L.

A study found that the roots of Rumex bucephalophorus contained stilbene-O-glycosyl derivatives with significant antioxidant capacities and potent inhibitory effects on alpha-glucosidase activity. These findings suggest the potential of these compounds, including new stilbene glycosides, in managing oxidative stress and diabetes mellitus (Kerem, Bilkis, Flaishman, & Sivan, 2006).

Antiplasmodial Activity

Antiplasmodial activity of novel stilbene derivatives isolated from Parthenocissus tricuspidata from South Korea

Novel stilbene glycosides, including piceid-(1→6)-β-d-glucopyranoside, were isolated from Parthenocissus tricuspidata and tested for their antiplasmodial activity. The study reported significant inhibition of Plasmodium falciparum, suggesting a new avenue for anti-malarial drug development (Son, Chung, Lee, & Moon, 2007).

properties

Product Name

stilbostemin H 3'-beta-D-glucopyranoside

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H28O8/c1-12-16(24)9-14(4-3-13-5-7-15(28-2)8-6-13)10-17(12)29-22-21(27)20(26)19(25)18(11-23)30-22/h5-10,18-27H,3-4,11H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1

InChI Key

IELQQKDOYFODON-QMCAAQAGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O

Canonical SMILES

CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O

synonyms

stilbostemin H 3'-beta-D-glucopyranoside
stilbostemin H pyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
stilbostemin H 3'-beta-D-glucopyranoside
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stilbostemin H 3'-beta-D-glucopyranoside
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stilbostemin H 3'-beta-D-glucopyranoside
Reactant of Route 4
stilbostemin H 3'-beta-D-glucopyranoside
Reactant of Route 5
stilbostemin H 3'-beta-D-glucopyranoside
Reactant of Route 6
stilbostemin H 3'-beta-D-glucopyranoside

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